molecular formula C9H14O2 B1294743 2,2,6-Trimethylcyclohexane-1,4-dione CAS No. 20547-99-3

2,2,6-Trimethylcyclohexane-1,4-dione

Cat. No.: B1294743
CAS No.: 20547-99-3
M. Wt: 154.21 g/mol
InChI Key: HVHHZSFNAYSPSA-UHFFFAOYSA-N
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Description

Chemical Identity:
2,2,6-Trimethylcyclohexane-1,4-dione (CAS: 20547-99-3) is a bicyclic diketone with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . Its structure features a cyclohexane ring substituted with three methyl groups (at positions 2, 2, and 6) and two ketone groups (at positions 1 and 4) . The compound is a saturated analogue of ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione), lacking the conjugated double bond present in the latter .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,2,6-Trimethylcyclohexane-1,4-dione can be achieved through the methylation of cyclohexane-1,4-dione. This reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: On an industrial scale, the production of this compound involves the catalytic methylation of cyclohexane-1,4-dione using methanol and an acid catalyst such as sulfuric acid. The reaction is conducted at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 2,2,6-Trimethylcyclohexane-1,4-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Scientific Research Applications

Organic Synthesis

2,2,6-Trimethylcyclohexane-1,4-dione serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various reactions:

  • Oxidation : The compound can be oxidized to produce carboxylic acids or other oxidized derivatives.
  • Reduction : It can undergo reduction to convert ketone groups into alcohols.
  • Substitution Reactions : The methyl groups can be substituted with different functional groups under specific conditions.

Biological Studies

Research into the biological activities of derivatives of this compound has shown potential for various applications:

  • Pharmaceutical Intermediates : The compound is studied for its potential use in synthesizing pharmaceutical agents due to its ability to interact with biological targets.
  • Enzymatic Reactions : Biocatalysis involving this compound has been explored for producing chiral compounds and other biologically active molecules .

Industrial Applications

The compound is also significant in industrial chemistry:

  • Polymer Synthesis : It is used in the production of polymers and other industrial chemicals.
  • Vitamin E Production : Dihydroketoisophorone is a precursor in the synthesis of trimethylhydroquinonediacetate (TMHQ-DA), which is essential for vitamin E acetate production .

Case Study 1: Production of Levodione

A notable application involves the microbial production of levodione from ketoisophorone using specific yeast strains such as Saccharomyces rouxii. This biocatalytic process enhances yield and purity compared to traditional methods using baker's yeast. The study highlights the efficiency of using immobilized yeast cells for continuous production cycles .

Case Study 2: Enzymatic Synthesis

Another study focused on the enzymatic synthesis of a chiral compound starting from this compound. The process involved stereoselective hydrogenation and subsequent reduction steps facilitated by specific enzymes expressed in Escherichia coli. This method showcases the compound's versatility in producing complex chiral structures necessary for pharmaceuticals .

Mechanism of Action

The mechanism of action of 2,2,6-Trimethylcyclohexane-1,4-dione involves its interaction with various molecular targets. The ketone groups can participate in nucleophilic addition reactions, while the methyl groups can undergo electrophilic substitution. These interactions can affect various biochemical pathways, making it a versatile compound in chemical research .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between 2,2,6-trimethylcyclohexane-1,4-dione and related cyclohexanedione derivatives:

Property This compound Ketoisophorone (2,6,6-Trimethylcyclohex-2-ene-1,4-dione) 4-Hydroxy-2,2,6-trimethylcyclohexanone (Actinol) 3,5,5-Trimethylcyclohexane-1,4-dione
Molecular Formula C₉H₁₄O₂ C₉H₁₂O₂ C₉H₁₄O₃ C₉H₁₄O₂
Key Functional Groups Two ketones, three methyl groups Two ketones, one double bond, three methyl groups One hydroxyl, two ketones, three methyl groups Two ketones, three methyl groups
Stereochemistry Chiral center at C6 (R-configuration) No chiral centers (planar double bond) Chiral centers at C4 and C6 No chiral centers
Synthesis Hydrogenation of ketoisophorone via OYEs Oxidation of β-isophorone Enzymatic reduction of this compound Epoxidation of β-isophorone derivatives
Biological Role Mosquito aggregation pheromone Mosquito attractant and flight excitant Intermediate in carotenoid biosynthesis Not reported
Industrial Use Vitamin E precursor Flavor/fragrance industry Pharmaceutical intermediates Under investigation

Key Research Findings

Enzymatic Specificity: Old Yellow Enzymes (OYEs) from Candida macedoniensis and TsOYE selectively reduce ketoisophorone to (R)-2,2,6-trimethylcyclohexane-1,4-dione with 94–97% enantiomeric excess (ee), critical for chiral synthesis . In contrast, levodione reductase converts this compound to (4R)-hydroxy-(6R)-actinol, introducing a hydroxyl group .

Pheromone Activity: Both ketoisophorone and this compound attract Aedes aegypti females, but only ketoisophorone triggers male swarming behavior .

Thermodynamic Properties :

  • Ketoisophorone (boiling point: 366.20 K ) exhibits higher volatility than this compound due to its conjugated double bond, influencing industrial separation processes .

Market and Production :

  • Global production of this compound is driven by demand for vitamin E (TMHQ-DA), with a reported space-time yield of 2.8 g·L⁻¹·d⁻¹ in yeast-based fermentations .

Biological Activity

2,2,6-Trimethylcyclohexane-1,4-dione, also known as dihydroketoisophorone, is a cyclic diketone with significant potential in various biological applications. This compound features two ketone functional groups on a cyclohexane ring and has garnered interest due to its unique structure and reactivity. Its molecular formula is C9_9H14_{14}O2_2 with a molecular weight of approximately 154.2063 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological relevance, mechanisms of action, and potential applications in medicine and industry.

The synthesis of this compound can be achieved through various chemical pathways. One notable method involves the epoxidation of β-isophorone, followed by isomerization and hydrolysis under controlled conditions using organic percarboxylic acids as oxidizing agents. The compound can also undergo oxidation to form carboxylic acids or other oxidized derivatives and reduction reactions to yield alcohols.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Effects : Preliminary studies suggest that this diketone may possess antimicrobial properties. Its structural characteristics allow it to interact with various biological targets, potentially inhibiting microbial growth.
  • Metabolic Modulation : The compound has been shown to participate in metabolic pathways within plant cell cultures, leading to the production of bioactive compounds. This suggests a role in secondary metabolism that could have implications for pharmacological applications.
  • Antioxidant Activity : In some studies, derivatives of this diketone have been linked to antioxidant properties. For instance, research involving essential oils containing this compound demonstrated strong antioxidant activity through assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) tests .

The mechanism of action for this compound involves several biochemical interactions:

  • Nucleophilic Addition Reactions : The ketone groups in the compound can participate in nucleophilic addition reactions with various substrates. This reactivity allows the diketone to influence metabolic pathways by modifying enzyme activity or substrate availability.
  • Electrophilic Substitution : The methyl groups attached to the cyclohexane ring can undergo electrophilic substitution reactions under specific conditions. This property may enhance the compound's ability to interact with biological molecules.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Plant Cell Culture Studies : Research has shown that this diketone can be transformed into more complex bioactive compounds when subjected to plant cell cultures. This transformation indicates potential applications in natural product synthesis and pharmacognosy.
  • Enzymatic Reactions : A study highlighted the use of enzymatic systems for the selective reduction of ketoisophorone derivatives into chiral compounds using microorganisms such as Saccharomyces cerevisiae and Corynebacterium aquaticum. This approach underscores the compound's utility in biocatalysis and pharmaceutical synthesis .
  • Antioxidant Research : In various assays assessing antioxidant capacity, compounds related to this compound exhibited significant efficacy in scavenging free radicals. These findings support its potential use in food preservation and therapeutic applications against oxidative stress-related diseases .

Comparative Analysis

To better understand the significance of this compound within its chemical class, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Ketoisophorone (4-Oxoisophorone)C9_9H14_{14}OIntermediate in carotenoid synthesis; lacks diketone functionality.
IsophoroneC9_9H14_{14}OPrecursor for various chemical syntheses; similar structure but different functional groups.
DihydrooxophoroneC9_9H14_{14}OClosely related with similar reactivity; often used interchangeably in some reactions.

Properties

IUPAC Name

2,2,6-trimethylcyclohexane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHHZSFNAYSPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942726
Record name 2,2,6-Trimethylcyclohexane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20547-99-3
Record name 1,4-Cyclohexanedione, 2,2,6-Trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020547993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,6-Trimethylcyclohexane-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-3-phenylsulfanylbutanoic acid
2,2,6-Trimethylcyclohexane-1,4-dione
2-Amino-3-phenylsulfanylbutanoic acid
2-Amino-3-phenylsulfanylbutanoic acid
2,2,6-Trimethylcyclohexane-1,4-dione
2-Amino-3-phenylsulfanylbutanoic acid
2-Amino-3-phenylsulfanylbutanoic acid
2-Amino-3-phenylsulfanylbutanoic acid
2,2,6-Trimethylcyclohexane-1,4-dione
2-Amino-3-phenylsulfanylbutanoic acid
2-Amino-3-phenylsulfanylbutanoic acid
2,2,6-Trimethylcyclohexane-1,4-dione
2-Amino-3-phenylsulfanylbutanoic acid
2,2,6-Trimethylcyclohexane-1,4-dione
2-Amino-3-phenylsulfanylbutanoic acid
2-Amino-3-phenylsulfanylbutanoic acid
2,2,6-Trimethylcyclohexane-1,4-dione

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